Fibrinogen-Binding Peptide
CAS No.: 137235-80-4
VCID: VC21541434
Molecular Formula: C25H39N7O8
Molecular Weight: 565.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Fibrinogen-Binding Peptide is a synthetic peptide designed to interact with fibrinogen, a key protein involved in blood clotting and platelet aggregation. This peptide is primarily used in research settings to study its effects on platelet adhesion and aggregation, which are crucial processes in cardiovascular diseases. The peptide is engineered to mimic certain binding sites on fibrinogen receptors, thereby inhibiting platelet adhesion to fibrinogen and vitronectin, another protein involved in cell adhesion . Biological Function and MechanismFibrinogen-Binding Peptide acts by binding to fibrinogen, which is a critical step in platelet activation and aggregation. By inhibiting this interaction, the peptide prevents platelets from adhering to fibrinogen and vitronectin, thereby reducing platelet aggregation . This mechanism is similar to that of other peptides, such as Arg-Gly-Asp-containing peptides, which also inhibit fibrinogen binding to platelets . Research Findings and ApplicationsResearch on Fibrinogen-Binding Peptide has focused on its potential to inhibit platelet aggregation, which could be beneficial in preventing thrombotic events. Studies have shown that peptides mimicking fibrinogen binding sites can effectively reduce platelet adhesion and aggregation . Additionally, peptides derived from phage display have been identified for their specificity to fibrin over fibrinogen, offering insights into targeted therapies .
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CAS No. | 137235-80-4 | ||||||||||||
Product Name | Fibrinogen-Binding Peptide | ||||||||||||
Molecular Formula | C25H39N7O8 | ||||||||||||
Molecular Weight | 565.6 g/mol | ||||||||||||
IUPAC Name | (4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | ||||||||||||
Standard InChI | InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1 | ||||||||||||
Standard InChIKey | VWJLJHZPMZGDDV-HOCDWTQPSA-N | ||||||||||||
Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N | ||||||||||||
SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N | ||||||||||||
Canonical SMILES | CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N | ||||||||||||
Sequence | One Letter Code: EHIPA | ||||||||||||
Synonyms | Glu-His-Ile-Pro-Ala glutamyl-histidyl-isoleucyl-prolyl-alanine |
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PubChem Compound | 5487438 | ||||||||||||
Last Modified | Apr 15 2024 |
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